![molecular formula C27H25ClFN3O2 B2557251 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride CAS No. 2097910-33-1](/img/structure/B2557251.png)
3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzoyl group, a piperazine ring, a fluorophenyl group, and a methoxyquinoline group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The piperazine ring and the fluorophenyl group are likely to influence the compound’s three-dimensional structure and its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles, and the fluorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might make the compound more soluble in water, while the fluorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives exhibit a wide range of pharmacological activities, including anxiolytic-like, antidepressant, nootropic, antinociceptive activities, and antioxidant capacity in various in vitro and in vivo models. Notably, N-cycloalkyl-N-benzoylpiperazine derivatives have been synthesized and evaluated for their potential in treating anxiety-related disorders, demonstrating significant anxiolytic-like activity without affecting locomotor activity or motor coordination, mediated by the opioid system (Strub et al., 2016).
Antagonistic Activities
Small molecule antagonists, including piperazine derivatives, have been explored for their role in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis by targeting chemokine receptors like CCR3. These antagonists have demonstrated the ability to inhibit intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro, showcasing their potential as therapeutic agents (Willems & IJzerman, 2009).
Metabolic Pathways
The metabolism of arylpiperazine derivatives, which are clinically used for treating depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. This metabolic pathway highlights the significance of understanding the pharmacokinetics and pharmacodynamics of these compounds for their effective clinical use (Caccia, 2007).
Antimicrobial and Antioxidant Applications
Piperazine derivatives, as part of benzoxazinoids or benzoxazolinones, have been identified for their roles in plant defense against biological threats and potential as antimicrobial scaffolds. These compounds, through their interaction with various enzymes and redox mediators, offer a promising avenue for the remediation of organic pollutants and the development of new antimicrobial agents (Husain & Husain, 2007; de Bruijn, Gruppen, & Vincken, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2.ClH/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21;/h2-12,17-18H,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIZIAALQUCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.